

Sucrose 4,6-Methyl Orthoester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Sucrose 4,6-methyl orthoester

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This technical guide provides an in-depth overview of **Sucrose 4,6-methyl orthoester**, a key intermediate in the synthesis of valuable sucrose derivatives. This document details its chemical structure, physicochemical properties, and established synthesis protocols.

Chemical Structure and Properties

Sucrose 4,6-methyl orthoester, systematically named (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][1][2]dioxine-7,8-diol, is a cyclic orthoester derivative of sucrose. [3][4] The formation of the 4,6-orthoester linkage protects the 4- and 6-hydroxyl groups of the glucose moiety of sucrose, allowing for selective reactions at other positions.

The structure consists of the sucrose backbone with a methyl orthoester group bridging the C4 and C6 positions of the glucopyranosyl ring. This modification is crucial in synthetic chemistry, particularly in the preparation of sucralose, a widely used artificial sweetener. [5]

Physicochemical Data

Property	Value	Reference
Chemical Formula	C ₁₅ H ₂₆ O ₁₂	[1][6]
Molecular Weight	398.36 g/mol	[6][7]
CAS Number	116015-72-6	[6][8]
Appearance	Clear, colorless syrup (when recovered from reaction)	[5]

Structural Diagram

Caption: Chemical structure of **Sucrose 4,6-methyl orthoester**.

Experimental Protocols

The synthesis of **Sucrose 4,6-methyl orthoester** can be achieved through several methods. The most common protocols involve the reaction of sucrose with a trialkyl orthoester or a ketene acetal in the presence of an acid catalyst.

Synthesis via Trialkyl Orthoester

This protocol is adapted from patented procedures for the preparation of sucrose 4,6-orthoesters.[5][9]

Materials:

- Sucrose
- Trimethyl orthoacetate
- Dimethylformamide (DMF), anhydrous
- p-Toluenesulfonic acid (catalytic amount)
- Amberlite IRA-93 (OH⁻) ion exchange resin or other suitable basic resin
- n-Butanol

- Ethanol
- Water

Procedure:

- Dissolve sucrose (3.42 g) in anhydrous dimethylformamide (27.5 ml).
- Add trimethyl orthoacetate (1.91 ml, 1.5 molar equivalent).
- Add a catalytic amount of p-toluenesulfonic acid (25 mg).
- Stir the reaction mixture at room temperature. The reaction is typically complete within one hour.
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-butanol/ethanol/water.
- Upon completion, neutralize the reaction mixture by adding a basic ion exchange resin (e.g., Amberlite IRA-93) until the pH is neutral.
- Filter the mixture to remove the ion exchange resin.
- Evaporate the filtrate in vacuo to obtain the product as a clear, colorless syrup.

Synthesis via Ketene Acetal

This alternative method utilizes a ketene acetal, which can offer advantages in terms of reagent use and reaction equilibrium.^[10]

Materials:

- Sucrose
- 1,1-Dimethoxyethene
- Dimethylformamide (DMF), anhydrous
- p-Toluenesulfonic acid (catalytic amount)

- Basic workup reagents as in Protocol 2.1

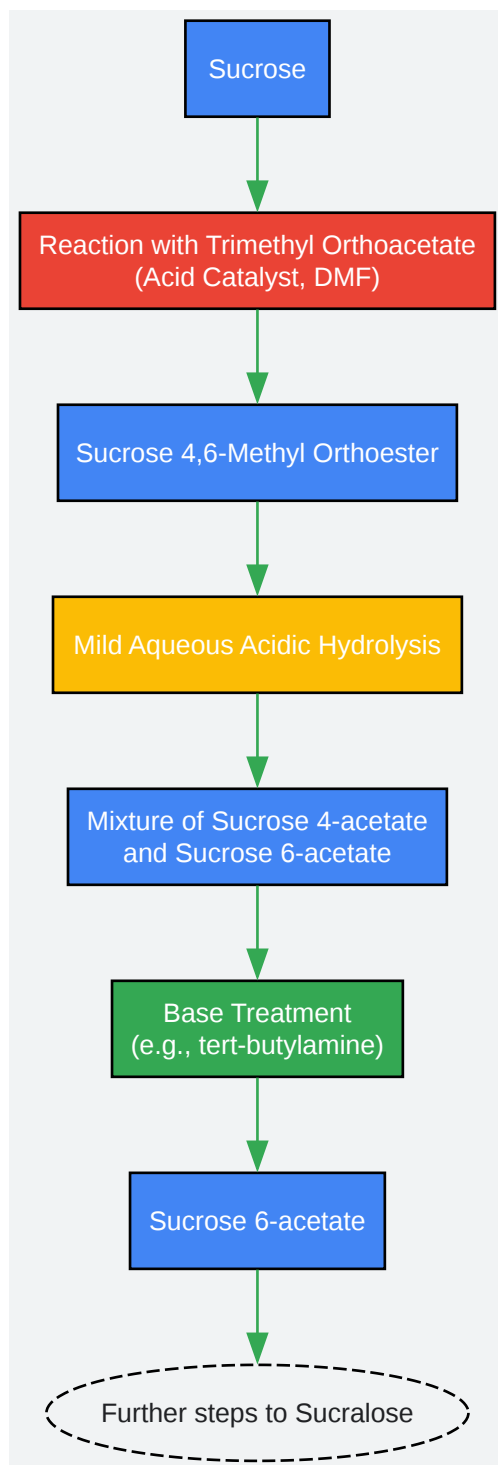
Procedure:

- Dissolve sucrose in anhydrous dimethylformamide.
- Add 1,1-dimethoxyethene (stoichiometric amount).
- Add a catalytic amount of p-toluenesulfonic acid.
- Stir the mixture at room temperature. The reaction proceeds to near quantitative yield.
- The workup procedure is similar to Protocol 2.1, involving neutralization with a basic resin, filtration, and solvent evaporation under vacuum.

Synthetic Workflow and Applications

Sucrose 4,6-methyl orthoester is a pivotal intermediate in the selective modification of sucrose. Its primary application is in the synthesis of sucrose 6-esters, which are precursors to the high-intensity sweetener, sucralose.^{[5][10]}

The workflow involves the formation of the orthoester to protect the 4- and 6-hydroxyl groups, followed by mild acidic hydrolysis to yield a mixture of the 4- and 6-monoesters. Subsequent treatment with a base selectively converts the 4-ester to the more stable 6-ester.



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Caption: Synthetic pathway from sucrose to sucrose 6-acetate via the 4,6-methyl orthoester intermediate.

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